5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide
Description
Properties
IUPAC Name |
5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-6-9(14)2-4-11(8)18-7-10-3-5-12(19-10)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMNKLGUYZRUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157563 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-13-0 | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furancarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide typically involves the reaction of 4-chloro-2-methylphenol with furoic acid hydrazide. The process begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with furoic acid hydrazide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the chlorinated phenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while substitution reactions can produce various substituted phenoxy compounds .
Scientific Research Applications
5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism by which 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide exerts its effects involves interactions with specific molecular targets. The chlorinated phenoxy group can mimic natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects on Solubility: The introduction of polar groups (e.g., nitro in 5-[(2-chloro-5-nitrophenoxy)methyl]-2-furohydrazide) may paradoxically reduce solubility due to increased molecular packing efficiency or intermolecular interactions . Conversely, alkyl groups (e.g., propyl in 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furohydrazide) enhance hydrophobicity, as evidenced by its low solubility (28.7 µg/mL) .
Biological Implications: The 4-chloro-2-methylphenoxy group in the target compound shares structural homology with MCPA, a herbicide targeting auxin receptors in plants . Fluorinated analogs like 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furohydrazide may exhibit enhanced metabolic stability, a common trait in agrochemical and pharmaceutical compounds .
Synthetic Flexibility :
- The furohydrazide core allows modular substitution, enabling diverse derivatives. For example, 5-[(2-naphthyloxy)methyl]-2-furohydrazide demonstrates how bulkier aromatic groups can be incorporated without compromising synthetic feasibility .
Biological Activity
5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a furohydrazide moiety linked to a chlorinated phenoxy group. Its chemical formula is with a molecular weight of approximately 273.7 g/mol. The presence of the chloro and methoxy groups may influence its biological interactions.
In Vitro Studies
A significant study evaluated the anticancer activity of this compound using the National Cancer Institute's (NCI) 60-cell line screening protocol. The results indicated a low level of anticancer activity across various cancer types, including leukemia, melanoma, lung, colon, and breast cancers. The mean growth inhibition observed was approximately 104.68%, suggesting that while the compound does not exhibit strong anticancer properties, it may have selective effects on certain cancer cell lines.
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
The data indicates that the compound has a modest effect on leukemia cell lines, with growth percentages remaining close to control levels, indicating limited efficacy in inhibiting tumor growth .
The mechanism by which this compound exerts its biological effects is not fully elucidated in current literature. However, it is hypothesized that the presence of the furohydrazide moiety may contribute to its interaction with cellular targets, potentially affecting pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of related compounds, emphasizing the importance of structural modifications in enhancing biological activity. For instance, modifications to hydrazide derivatives have been shown to improve their anticancer potential through increased interaction with cellular targets .
Q & A
Q. What is the standard synthetic route for 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide?
The compound is synthesized via condensation reactions involving hydrazide intermediates. A typical method involves reacting 2-furohydrazide with 4-chloro-2-methylphenoxy-methyl derivatives under acidic or basic conditions. For example, analogous hydrazide syntheses use reflux conditions in methanol/chloroform with acetic acid as a catalyst (yield ~91%) . Alternatively, coupling phenoxy-methyl groups to furan rings can be achieved using NaOH or K₂CO₃ as base promoters, followed by hydrazide formation via hydrazine hydrate treatment . Key steps include recrystallization from methanol for purification.
Q. How is the compound characterized structurally?
Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies the furan ring (δ ~6.5–7.5 ppm for protons), phenoxy-methyl group (δ ~4.5 ppm for -CH₂-), and hydrazide NH signals (δ ~8–10 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C₁₃H₁₂ClN₂O₃, theoretical MW ~294.7 g/mol) and fragmentation patterns.
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the hydrazide moiety .
Q. What are the primary research applications of this compound?
The compound is explored as:
- A pharmacophore in antimicrobial agents due to structural similarity to bioactive furan derivatives .
- A ligand in coordination chemistry for metal-organic frameworks (MOFs), leveraging its hydrazide group for chelation .
- A precursor for agrochemicals, given the herbicidal activity of related phenoxyacetic acids like MCPA .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up?
Yield optimization involves:
- Catalyst screening : Acetic acid (0.05 mL) in methanol/chloroform improves condensation efficiency compared to room-temperature reactions (e.g., 91% vs. 69% yields in analogous syntheses) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered intermediates.
- Purification : Gradient recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. What computational methods predict the compound’s bioactivity?
- Molecular docking : Simulate interactions with microbial targets (e.g., E. coli DNA gyrase) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent effects (e.g., Cl, methyl groups) with observed antimicrobial IC₅₀ values from in vitro assays .
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., hydrazide NH for hydrogen bonding) .
Q. How do structural modifications impact biological activity?
- Phenoxy substituents : Adding electron-withdrawing groups (e.g., Cl) enhances antimicrobial potency by increasing lipophilicity and membrane penetration .
- Hydrazide derivatization : Converting the hydrazide to thiosemicarbazides (via CS₂ treatment) improves metal-binding capacity, relevant for anticancer studies .
Q. How to resolve contradictions in reported biological data?
- Dose-response validation : Replicate assays (e.g., MIC tests) across multiple microbial strains to confirm activity thresholds.
- Synergistic effects : Test combinations with known antibiotics to rule out false positives from adjuvant interactions .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from general toxicity .
Methodological Challenges
Q. What analytical techniques detect degradation products?
- HPLC-MS : Monitor stability under accelerated conditions (e.g., 40°C/75% RH) to identify hydrolysis products (e.g., free hydrazine or phenoxy acids).
- TGA/DSC : Assess thermal degradation pathways (e.g., furan ring decomposition above 200°C) .
Q. How to design structure-activity relationship (SAR) studies?
Q. What safety protocols are critical during handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
